molecular formula C10H13N B1355519 (2,3-dihydro-1H-inden-1-yl)methanamine CAS No. 54949-92-7

(2,3-dihydro-1H-inden-1-yl)methanamine

Cat. No.: B1355519
CAS No.: 54949-92-7
M. Wt: 147.22 g/mol
InChI Key: QBHALBZXAXQBOY-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1H-inden-1-yl)methanamine is a chemical compound that belongs to the class of indene derivatives. It is characterized by the presence of an indene ring system fused with a methanamine group. This compound and its derivatives are known for their significant physiological and pharmacological activities, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Several methods have been reported for the synthesis of (2,3-dihydro-1H-inden-1-yl)methanamine. One common method involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to give nitromethylindene. This intermediate is subsequently hydrogenated over palladium on carbon (Pd/C) to yield this compound .

Another method involves the synthesis from ethyl 1H-indene-1-carboxylate via hydrogenation, hydrolysis, amidation, and reduction. this method is less commonly used due to the difficulty in obtaining the starting material .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and minimizing environmental impact. One such method involves the use of Amberlyst-15 as a dehydrating agent to afford indene-1-carbonitrile, which is then catalytically hydrogenated to produce the target compound. This method is favored for its efficiency and eco-friendly conditions .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1H-inden-1-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (2,3-dihydro-1H-inden-1-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as 5-HT2A receptor agonists exert their effects by binding to these receptors and modulating neurotransmitter release. This interaction can lead to various physiological and pharmacological responses, including hallucinogenic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dihydro-1H-inden-1-yl)methanamine is unique due to its specific indene ring system fused with a methanamine group, which imparts distinct physiological and pharmacological activities. Its selective 5-HT2A receptor agonist properties and potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

2,3-dihydro-1H-inden-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHALBZXAXQBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559228
Record name 1-(2,3-Dihydro-1H-inden-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54949-92-7
Record name 1-(2,3-Dihydro-1H-inden-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-inden-1-ylmethanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 150 ml of diborane (1M in THF) in 250 ml of dry THF. Ten g of 1-indane carboxamide is slowly added. Reaction mixture is stirred at reflux for three hours, cooled to room temperature, and worked up by slowly adding 150 ml of 1N HCl. THF is distilled off under reduced pressure, the aqueous solution is brought to pH~13 by addition of NaOH. It is extracted with ethyl acetate (2×300 ml). The organic extract is washed with water (1×100 ml), dried over MgSO4, filtered, and evaporated to dryness affording 6.5 g (71%) of 1-indanylmethylamine. It was used as is in the next reaction.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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